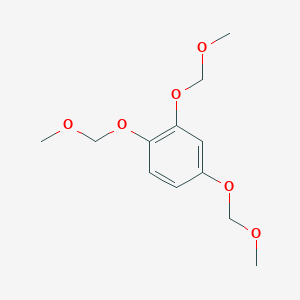

1,2,4-Tris(methoxymethoxy)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Tris(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

1,2,4-Tris(methoxymethoxy)benzene has been investigated for its potential as a catalyst or catalyst support in various chemical reactions. The presence of methoxy groups can enhance the solubility and reactivity of the compound in organic solvents.

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers. Its methoxy groups can enhance the compatibility and adhesion properties of polymer blends . Such modifications could lead to materials with improved mechanical and thermal properties.

- Coatings and Adhesives : The incorporation of this compound into coatings may enhance their durability and resistance to environmental factors due to the hydrophobic nature imparted by the methoxy groups.

Medicinal Chemistry Applications

Research into the biological activities of methoxy-substituted aromatic compounds has highlighted their potential therapeutic properties:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. While specific studies on this compound are scarce, its structural characteristics suggest potential efficacy against microbial strains .

- Drug Development : The versatility of methoxy-substituted compounds in medicinal chemistry has led to their exploration as scaffolds for drug design. The ability to modify the methoxy groups allows for fine-tuning of pharmacological profiles .

Case Studies and Data Tables

Here are some summarized findings from research studies that highlight the applications of similar compounds:

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methoxymethoxy group (-OCH₂OCH₃) is expected to act as an electron-donating substituent via resonance, activating the benzene ring toward electrophilic substitution. Key observations from analogous systems include:

-

Ortho/para-directing behavior : Methoxy groups direct incoming electrophiles to ortho/para positions .

-

Reactivity trends : Substituted benzenes with electron-donating groups undergo EAS faster than benzene. For example, anisole (methoxybenzene) reacts 10–100 times faster in nitration or sulfonation compared to benzene .

Hypothetical reaction example :

1,2,4-Tris(methoxymethoxy)benzene + HNO₃ → Nitro derivatives at available ortho/para positions (e.g., positions 3, 5, or 6).

Catalytic Cyclotrimerization

Nickel-catalyzed cyclotrimerization of alkynes to benzene derivatives has been documented. For instance, ethyl propiolate undergoes cyclotrimerization with a Ni catalyst to form triethyl benzene-1,2,4-tricarboxylate and triethyl benzene-1,3,5-tricarboxylate in a 5:1 ratio . While this compound itself is not a product here, its synthesis might involve similar catalytic pathways using tailored substrates.

Functional Group Transformations

The methoxymethoxy groups may undergo cleavage or modification under specific conditions:

-

Acid hydrolysis : Methoxymethyl ethers can hydrolyze to hydroxyl groups in acidic media. For example, anisole reacts with hydroiodic acid to form phenol .

-

Oxidation : Methoxymethyl groups might oxidize to carbonyls under strong oxidizing agents (e.g., KMnO₄/H⁺).

Proposed reaction :

this compound + HI → 1,2,4-Trihydroxybenzene + 3 CH₃I

Coordination Chemistry

Methoxy-substituted benzenes often form π-complexes with transition metals. For instance, anisole binds to Cr(CO)₃ to form Cr(η⁶-anisole)(CO)₃ . The methoxymethoxy groups in this compound could similarly coordinate to metal centers, enabling catalytic applications.

Comparative Reactivity with Analogues

The table below contrasts this compound with structurally related compounds:

Challenges and Research Gaps

-

Stereoelectronic effects : The 1,2,4-substitution pattern may introduce steric hindrance, altering reactivity compared to 1,3,5-isomers.

-

Catalytic selectivity : Competing reaction pathways (e.g., cyclotrimerization vs. cyclotetramerization) require precise catalyst design .

Direct experimental data on this compound remains scarce, highlighting the need for targeted studies on its synthesis and reactivity.

属性

分子式 |

C12H18O6 |

|---|---|

分子量 |

258.27 g/mol |

IUPAC 名称 |

1,2,4-tris(methoxymethoxy)benzene |

InChI |

InChI=1S/C12H18O6/c1-13-7-16-10-4-5-11(17-8-14-2)12(6-10)18-9-15-3/h4-6H,7-9H2,1-3H3 |

InChI 键 |

WVQAGDNODGIKMD-UHFFFAOYSA-N |

规范 SMILES |

COCOC1=CC(=C(C=C1)OCOC)OCOC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。